molecular formula C18H14F2N2O2 B2684994 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034439-70-6

2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2684994
CAS No.: 2034439-70-6
M. Wt: 328.319
InChI Key: WVTQWCACOYQRGQ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluorophenyl group, a furan ring, a pyridine ring, and an acetamide group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the difluorophenyl intermediate: This could involve the fluorination of a phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the furan-pyridine intermediate: This step might involve the coupling of a furan ring with a pyridine ring through a palladium-catalyzed cross-coupling reaction.

    Formation of the acetamide group: The final step could involve the reaction of the difluorophenyl intermediate with the furan-pyridine intermediate in the presence of acetic anhydride and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the furan ring.

    2-(2,4-difluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide: Contains a thiophene ring instead of a furan ring.

  • **2-(2,4-difluorophenyl)-N-((2-(pyr

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-4-3-13(15(20)10-14)9-18(23)22-11-12-5-6-21-16(8-12)17-2-1-7-24-17/h1-8,10H,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTQWCACOYQRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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